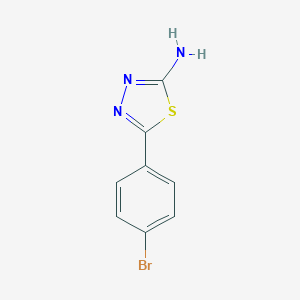

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFZBJVESBZZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339180 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13178-12-6 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Bromophenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

Established Synthetic Pathways to 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

The construction of the 2-amino-5-aryl-1,3,4-thiadiazole scaffold is typically achieved through the cyclization of a key intermediate, an N-acylthiosemicarbazide. This intermediate is readily prepared from commercially available starting materials.

Cyclization Reactions from Thiosemicarbazide (B42300) Intermediates

A primary and widely adopted method for synthesizing this compound involves a two-step process. The first step is the reaction of 4-bromobenzoic acid, or its more reactive derivatives like acid chlorides or esters, with thiosemicarbazide. nih.gov This reaction forms the crucial intermediate, 1-(4-bromobenzoyl)thiosemicarbazide.

The subsequent and final step is the acid-catalyzed intramolecular cyclization and dehydration of this thiosemicarbazide intermediate. Various strong dehydrating agents are employed to facilitate this ring closure. Concentrated sulfuric acid is a common choice, where it acts as both a catalyst and a solvent. rasayanjournal.co.in An alternative approach utilizes polyphosphate ester (PPE) as a mild additive for the cyclodehydration, allowing the reaction to proceed efficiently, sometimes in a one-pot manner directly from the carboxylic acid and thiosemicarbazide. encyclopedia.pub

Dehydrocyclization Approaches

Dehydrocyclization represents a specific and efficient method for the formation of the 1,3,4-thiadiazole (B1197879) ring from the corresponding acyl thiosemicarbazide intermediate. In this approach, an acid catalyst promotes the removal of a water molecule to close the ring. For instance, heating 1-(4-bromobenzoyl)thiosemicarbazide in concentrated sulfuric acid at moderate temperatures (60-70°C) leads to the formation of this compound in good yields. rasayanjournal.co.in

Other modern variations of cyclization include iodine-mediated oxidative C-S bond formation, which can be used to synthesize 2-amino-substituted 1,3,4-thiadiazoles from a condensation product of an aldehyde and thiosemicarbazide. organic-chemistry.org

Chemical Modifications and Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a vast array of analogues. The primary amine group at the C2 position is the most common site for derivatization.

N-Substitution on the Amine Group

The exocyclic amino group is readily functionalized, most commonly through the formation of Schiff bases or amides.

Schiff Base Formation: Condensation of the 2-amino group with various aromatic or heterocyclic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid, yields the corresponding N-benzylidene derivatives (Schiff bases). impactfactor.orgdoaj.orgresearchgate.net This reaction provides a straightforward method to introduce a wide range of substituents.

Table 1: Examples of Schiff Bases Derived from 2-amino-1,3,4-thiadiazole (B1665364) Analogues

| Starting Amine | Aldehyde | Resulting Schiff Base Moiety | Reference |

|---|---|---|---|

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Bromo-benzaldehyde | N-(4-bromobenzylidene) | impactfactor.org |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Nitro-benzaldehyde | N-(4-nitrobenzylidene) | impactfactor.org |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Chloro-benzaldehyde | N-(4-chlorobenzylidene) | impactfactor.org |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Hydroxy-benzaldehyde | N-(4-hydroxybenzylidene) | impactfactor.org |

Amide Formation: The amine can also undergo acylation. For example, reaction with chloroacetyl chloride in the presence of a base yields the N-(2-chloroacetyl) derivative. nih.gov This intermediate serves as a versatile building block for further substitutions, as the chlorine atom is susceptible to nucleophilic displacement. nih.gov

Substitutions on the Phenyl Ring and Thiadiazole Moiety

Modifications can also be made to the aromatic and heterocyclic rings of the core structure.

Phenyl Ring Substitution: Analogues with different substituents on the phenyl ring are typically synthesized by starting with the appropriately substituted benzoic acid in the initial synthesis step. For example, using 4-chlorobenzoic acid or 4-fluorobenzoic acid instead of 4-bromobenzoic acid will yield 5-(4-chlorophenyl)- or 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, respectively. nih.govresearchgate.net

Thiadiazole Ring Substitution: Direct substitution on the thiadiazole ring is less common but possible. For instance, 2-amino-1,3,4-thiadiazole can be directly brominated to produce 2-amino-5-bromo-1,3,4-thiadiazole. google.com Another significant transformation involving the amine group is diazotization. The 2-amino group can be converted to a diazonium salt using nitrosyl sulfuric acid or sodium nitrite (B80452) in a strong acid. mdpi.comresearchgate.netchemmethod.com This reactive intermediate can then be coupled with various aromatic compounds, such as N,N-dimethylaniline or phenol, to form highly colored azo dyes. This reaction results in a substitution at the 2-position, linking an azo group to the thiadiazole ring. mdpi.comresearchgate.net

Introduction of Bridging Linkers and Heterocyclic Moieties

The 1,3,4-thiadiazole scaffold is frequently incorporated into larger molecular frameworks through the use of bridging linkers or by direct fusion with other heterocyclic systems.

A common strategy involves first acylating the 2-amino group with a bifunctional reagent like chloroacetyl chloride. nih.gov The resulting N-(2-chloroacetyl) intermediate can then be reacted with various nucleophiles, including secondary amines like piperazine (B1678402) or pyridine (B92270), to introduce a new heterocyclic ring via an acetamide (B32628) linker. nih.govnih.gov This approach has been used to connect the thiadiazole core to piperazine, benzyl (B1604629) piperidine, and pyridine moieties. nih.govnih.gov Other research has shown the linking of the thiadiazole core to thiazole (B1198619), pyrazole, and 1,2,3-triazole rings, creating complex hybrid molecules. mdpi.comnih.gov

Advanced Synthetic Techniques and Methodological Innovations

The quest for more efficient and environmentally benign synthetic protocols has led to the development of advanced techniques for the preparation of this compound and its analogues. These methods stand in contrast to conventional heating procedures, which, while effective, can be time-consuming and may require harsh reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced purity of the products. advion.comnih.gov The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, the class to which this compound belongs, has been shown to benefit significantly from microwave irradiation.

One of the common routes to this class of compounds involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. Under microwave irradiation, the reaction between various aromatic carboxylic acids and thiosemicarbazide can be completed in a matter of minutes, as opposed to several hours required for conventional heating. hakon-art.com For instance, the synthesis of various 2-amino-5-aryl-1,3,4-thiadiazoles has been achieved in 6 minutes with yields ranging from 70-90% using microwave irradiation. hakon-art.com This rapid and efficient method is also considered more environmentally friendly. hakon-art.com

| Aryl Group (R) in 2-amino-5-R-1,3,4-thiadiazole | Conventional Method (Yield %) | Microwave Method (Yield %) | Reaction Time (MW) | Reference |

| Phenyl | 65 | 85 | 6 min | hakon-art.com |

| 4-Nitrophenyl | 60 | 82 | 6 min | hakon-art.com |

| 4-Chlorophenyl | 62 | 80 | 6 min | hakon-art.com |

| 4-Methylphenyl | 68 | 88 | 6 min | hakon-art.com |

This table presents a comparison of yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles via conventional heating versus microwave irradiation.

In another example, the microwave-assisted synthesis of Schiff base derivatives of 1,3,4-thiadiazoles also demonstrated significantly shorter reaction times compared to conventional methods. advion.com While specific data for the direct microwave-assisted synthesis of this compound is not extensively detailed, the data from closely related analogues strongly suggest that this method would be highly effective, likely affording the product in high yield with a significantly reduced reaction time. The synthesis can also be achieved by reacting 5-aryl(hetaryl)tetrazoles with phenyl isothiocyanate under microwave irradiation, a method that has been shown to drastically reduce reaction times compared to conventional heating. researchgate.net

Catalyst-Mediated Reactions

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the dehydrocyclization of the corresponding thiosemicarbazide precursor using a strong acid catalyst. Concentrated sulfuric acid is frequently used for this purpose, leading to good yields of the desired product. rasayanjournal.co.in The reaction typically involves heating the thiosemicarbazide with concentrated sulfuric acid for several hours. rasayanjournal.co.in

Phosphorus oxychloride (POCl₃) is another catalyst that has been utilized for the synthesis of these compounds, often under microwave irradiation, which leads to high yields in short reaction times. asianpubs.orgresearchgate.net However, POCl₃ is a toxic and corrosive reagent, which presents handling and disposal challenges. nih.gov

As a greener alternative, polyphosphate ester (PPE) has been investigated for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from carboxylic acids and thiosemicarbazide. nih.govencyclopedia.pubnih.gov This method avoids the use of toxic additives like POCl₃. nih.govnih.gov The reaction with PPE proceeds under milder conditions and is considered a safer and more environmentally friendly approach. nih.gov The synthesis using PPE has been shown to produce various 2-amino-5-substituted-1,3,4-thiadiazoles in good yields. nih.gov A mixture of sulfuric acid and polyphosphoric acid has also been reported as an effective medium for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles. google.com

| Catalyst/Reagent | Starting Materials | Product Analogue | Yield (%) | Key Advantages/Disadvantages | Reference |

| Conc. H₂SO₄ | 4-Substituted benzoyl thiosemicarbazides | 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Good | Effective, common | rasayanjournal.co.in |

| POCl₃ (MW) | Substituted aryl/alkyl acid and thiosemicarbazide | 2-amino-5-aryl-1,3,4-thiadiazoles | High | High yields, short reaction time | asianpubs.org |

| Polyphosphate Ester (PPE) | Carboxylic acid and thiosemicarbazide | 2-amino-1,3,4-thiadiazole derivatives | Good | Milder conditions, avoids toxic reagents | nih.govnih.gov |

| H₂SO₄/Polyphosphoric Acid | Aliphatic acid and thiosemicarbazide | 2-amino-5-alkyl-1,3,4-thiadiazoles | Not specified | Effective for alkyl derivatives | google.com |

This table summarizes various catalyst systems used in the synthesis of 2-amino-1,3,4-thiadiazole derivatives, highlighting their respective advantages and disadvantages.

The selection of the appropriate catalyst and reaction conditions is therefore a critical consideration in the synthesis of this compound, with modern methodologies favoring less toxic and more efficient catalytic systems.

Computational Chemistry and Molecular Modeling Investigations on 5 4 Bromophenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For derivatives of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, these calculations provide a fundamental understanding of their physicochemical properties.

A detailed study on the closely related analog, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, utilized DFT calculations at the B3LYP/6-311+G(d,p) level to analyze its structural and electronic properties. researchgate.net The optimized molecular geometry, including bond lengths and angles, showed excellent correlation with experimental data obtained from single-crystal X-ray diffraction. researchgate.net Such studies confirm the reliability of the computational methods used.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. For the chlorophenyl analog, analysis of these frontier molecular orbitals helped in understanding the charge transfer interactions within the molecule. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis is used to explore charge distribution, hyperconjugative interactions, and intramolecular hydrogen bonding. researchgate.net In the case of the 5-(4-chlorophenyl) derivative, NBO analysis revealed strong conjugative interactions and the presence of N-H···N hydrogen bonds, which are crucial for the molecule's stability and its interaction with biological targets. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic sites, providing a guide for predicting how the molecule will interact with receptor sites. researchgate.net

Table 1: Selected Calculated vs. Experimental Bond Lengths (Å) for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole

| Bond | Calculated (DFT) | Experimental (X-ray) |

| S1-C2 | 1.769 | 1.748 |

| S1-C5 | 1.758 | 1.738 |

| N3-N4 | 1.391 | 1.383 |

| N3-C2 | 1.321 | 1.314 |

| N4-C5 | 1.303 | 1.294 |

Data sourced from a study on a closely related chlorophenyl analog, demonstrating the accuracy of DFT methods. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes, particularly in the context of anticancer research.

Several studies have focused on the potential of 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.govresearchgate.net EGFR is a critical therapeutic target in various cancers, and its inhibition can halt tumor growth. nih.gov

In these simulations, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The thiadiazole derivatives are then placed into the active site of the receptor to predict their binding conformation and affinity, typically reported as a binding energy score (kcal/mol). A lower binding energy indicates a more stable and favorable interaction. These studies often reveal key interactions, such as:

Hydrogen Bonds: Formed between the amine group or nitrogen atoms of the thiadiazole ring and amino acid residues in the active site (e.g., with methionine or threonine residues in the EGFR hinge region).

Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Aromatic rings of the ligand and protein residues (e.g., phenylalanine) can stack, further stabilizing the complex.

For instance, docking studies on new thiadiazole-sulfonamide hybrids identified a potent dual inhibitor of EGFR and Carbonic Anhydrase IX (CA-IX), another cancer-related target. nih.gov The docking results for the lead compound confirmed a stable binding mode within the active sites of both enzymes, which was consistent with its potent in vitro inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for Thiadiazole Derivatives against Cancer Targets

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Outcome |

| Thiadiazole-Sulfonamides | EGFR | Met793, Thr790 | Stable binding, potent inhibition |

| Pyrazole-Thiadiazole Hybrids | EGFR | Not specified | Identification of potent inhibitor candidates |

| 1,3,4-Thiadiazole-linked Indolin-2-ones | c-KIT Kinase | Not specified | Binding affinities similar to standard Sunitinib |

This table summarizes findings from various studies on 1,3,4-thiadiazole derivatives to illustrate the application of molecular docking. nih.govnih.govacs.org

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations are crucial for validating docking results and providing more accurate estimations of binding affinity.

For thiadiazole derivatives identified as potent inhibitors, MD simulations are performed on the ligand-protein complex. These simulations, often run for nanoseconds (e.g., 100-200 ns), track the motion of every atom in the system. nih.govmdpi.com Key parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD plot over time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the active site suggest that the ligand binding has stabilized that region of the protein.

A 200 ns MD simulation was conducted on a promising thiadiazole-sulfonamide derivative in complex with EGFR and CA-IX. nih.gov The results confirmed that the compound remained stably bound within the active sites throughout the simulation, validating the initial docking predictions and supporting its potential as a dual inhibitor. nih.gov Such studies provide a higher level of confidence in the predicted binding mode and the stability of the ligand-target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules.

For a series of this compound derivatives, a QSAR study would involve several steps:

Data Set Preparation: A series of synthesized derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Although a specific QSAR study focused solely on this compound derivatives was not prominently found, QSAR is a widely applied technique for the broader 1,3,4-thiadiazole class of compounds to guide the optimization of lead candidates. semanticscholar.org These models help researchers understand which structural features are most important for activity; for example, a model might indicate that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position will enhance potency. This predictive capability significantly accelerates the drug design cycle by prioritizing the synthesis of the most promising compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. This "pharmacophore model" serves as a 3D query to search large chemical databases for novel molecules that fit the model, a process known as virtual screening.

This approach is particularly useful for discovering new chemical scaffolds that could act as, for example, anticancer agents. In a study on novel anticancer agents, a pharmacophore model was developed based on known inhibitors of the c-KIT kinase protein. acs.org This model was then used to screen a library of molecules, including 1,3,4-thiadiazole hybrids. The molecules were aligned with the pharmacophore model, and their "fitness score" was calculated, indicating how well they matched the required features. acs.org

This process allows for the rapid identification of potential hits from vast virtual libraries containing millions of compounds. The top-scoring molecules can then be subjected to more computationally intensive methods like molecular docking and MD simulations before being selected for chemical synthesis and biological testing. This hierarchical approach streamlines the drug discovery process, making it more efficient and cost-effective. For the 1,3,4-thiadiazole scaffold, pharmacophore modeling can help identify novel derivatives with the potential to interact with a wide range of therapeutic targets. researchgate.netnih.gov

Pharmacological Profiling and Biological Activity Spectrum of 5 4 Bromophenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine have been investigated for their efficacy against a range of pathogenic microorganisms. The inherent properties of the 1,3,4-thiadiazole (B1197879) ring, combined with various substitutions, have yielded compounds with notable activity against bacteria, fungi, mycobacteria, viruses, and parasites.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines has been evaluated against both Gram-positive and Gram-negative bacteria. In a study assessing a series of such compounds, derivatives were tested against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). The results demonstrated that compounds with halogen substitutions, such as fluorine and chlorine, on the phenyl ring exhibited significant antibacterial activity, particularly against the Gram-positive strains. tandfonline.com While specific data for the bromo-derivative was part of a broader series, the trend suggests that electron-withdrawing groups at this position contribute to the antibacterial effect. tandfonline.com The activity is often attributed to the toxophoric -N=C-S- moiety within the thiadiazole ring.

| Compound Series | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Staphylococcus aureus | Good | tandfonline.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Bacillus subtilis | Good | tandfonline.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Escherichia coli | Moderate | tandfonline.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Pseudomonas aeruginosa | Moderate | tandfonline.com |

Antifungal Potentials against Pathogenic Fungi

The same series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives was also screened for antifungal activity against pathogenic fungi, namely Aspergillus niger and Candida albicans. tandfonline.com The study found that certain derivatives within the series possessed significant antifungal properties when compared to standard antifungal drugs. tandfonline.com The structural features of the 1,3,4-thiadiazole ring are considered crucial for this activity, making it a valuable scaffold for the development of new antifungal agents.

| Compound Series | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Aspergillus niger | Significant | tandfonline.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Candida albicans | Significant | tandfonline.com |

Antitubercular Activity Investigations

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new antitubercular drugs. cbijournal.com A range of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. acs.orgnih.gov Studies have shown that compounds with specific substitutions on the phenyl ring at the 5-position can exhibit potent inhibitory activity. For instance, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl) derivatives showed significant activity, with MIC values as low as 3.12 µg/mL. connectjournals.com Another study highlighted that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated high inhibitory activity (69%) against M. tuberculosis. tandfonline.comacs.org These findings suggest that this compound derivatives are strong candidates for further investigation as antitubercular agents.

Antiviral Activity Assessments

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a key component of nucleic acids, which suggests its potential to interfere with viral replication. nih.gov Research into 2-amino-1,3,4-thiadiazole (B1665364) derivatives has revealed activity against several viral strains. nih.gov Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups, such as halogens, on an N-aryl group can enhance antiviral potency. nih.gov

In a notable study, sulfonamide derivatives of the structurally similar 5-(4-chlorophenyl)-1,3,4-thiadiazole were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Certain derivatives in this series exhibited significant anti-TMV activity, with inhibition rates around 50%, comparable to the commercial agent ningnanmycin. nih.govresearchgate.net This highlights the potential of halogenated phenyl-thiadiazole scaffolds, including the 4-bromo variant, in the development of antiviral agents for agricultural applications.

Antiparasitic Activity Evaluations

Derivatives of 1,3,4-thiadiazole have been explored for their efficacy against various parasites, including Toxoplasma gondii, Leishmania amazonensis, and Trypanosoma cruzi. nih.govfrontiersin.org A study focused on trifluoromethylated pyrazole hybrids incorporating a 2-amino-1,3,4-thiadiazole moiety specifically synthesized and tested a derivative containing the 5-(4-Bromophenyl) group. frontiersin.org This compound, 4-[(2-amino)-1,3,4-thiadiazo-5-yl]-5-(4-Bromophenyl)-3-trifluoromethyl-1-phenyl-1H-pyrazole, was evaluated in vitro against the causative agents of leishmaniasis and Chagas disease. The study demonstrated that the presence of a bulky group, such as the bromophenyl ring, at the para position contributed positively to the antiparasitic effects. frontiersin.org

| Compound | Parasite | Activity (IC50 µM) | Reference |

|---|---|---|---|

| 4-[(2-amino)-1,3,4-thiadiazo-5-yl]-5-(4-Bromophenyl)-3-trifluoromethyl-1-phenyl-1H-pyrazole | Leishmania amazonensis (promastigote) | 14.0 | frontiersin.org |

| Trypanosoma cruzi (epimastigote) | >50 | frontiersin.org |

Anticancer and Cytotoxic Potentials

The 1,3,4-thiadiazole ring is a privileged scaffold in the design of anticancer agents. The introduction of an aromatic ring at the 5-position of the thiadiazole core has been shown to enhance cytotoxic activity. mdpi.com Research has demonstrated that derivatives of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines show significant antitumor activities against various cancer cell lines, including breast cancer.

A study that synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines also performed anticancer screening on a breast cancer cell line. The results suggested that some of the potent antimicrobial compounds from the series also exhibited moderate to good anticancer activity. This indicates a potential dual-action capability for these derivatives, making them valuable leads for further development in cancer chemotherapy.

| Compound Series | Cancer Cell Line | Activity Level | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (general) | Breast Cancer | Moderate to Good |

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

Derivatives of the 1,3,4-thiadiazole nucleus, including those with a 5-aryl substitution, have demonstrated significant cytotoxic potential across a range of human cancer cell lines. While direct studies on 5-(4-bromophenyl) derivatives are part of a broader investigation, research on structurally similar analogues, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, provides valuable insights into their anticancer activity.

A series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds incorporating piperazine (B1678402) moieties were synthesized and evaluated for their cytotoxic effects against the human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Among the synthesized compounds, certain derivatives displayed notable activity. For instance, the derivative N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide showed high potency against both MCF-7 and HepG2 cell lines. nih.gov Another highly active compound was N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide. nih.gov A selectivity study further demonstrated that these potent compounds exhibited higher cytotoxicity towards cancerous cells compared to normal mammalian Vero cells. nih.gov

The cytotoxic activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The nature of the substituent on the thiadiazole ring plays a crucial role in determining the cytotoxic potency. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of 5-aryl-1,3,4-thiadiazole derivatives are often mediated through the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle.

Studies on potent cytotoxic derivatives have revealed their ability to induce cell cycle arrest. For example, treatment of HepG2 cells with N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide led to cell cycle arrest at the S phase, while the same compound induced arrest at the G2/M phase in MCF-7 cells. nih.gov Similarly, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide also caused cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov

Furthermore, these compounds have been shown to trigger the intrinsic apoptotic pathway. This is evidenced by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as elevated levels of caspase 9 in treated cancer cells. nih.gov Other research on novel 1,3,4-thiadiazoles has also confirmed their pro-apoptotic capabilities, with some derivatives significantly increasing early apoptosis in MCF-7 cells. researchgate.netsemanticscholar.org Flow cytometric analysis of certain quinolone-based thiadiazoles highlighted a cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. nih.gov

Kinase Inhibition Studies

Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. Derivatives of this compound have been investigated, particularly through computational methods, for their potential to inhibit key kinases involved in tumor progression.

One study focused on the potential of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. ijpsjournal.com EGFR plays a pivotal role in the progression and survival of certain tumors, such as lung cancer. ijpsjournal.com Molecular docking analyses were performed to evaluate the binding affinities and interaction mechanisms of these thiadiazole derivatives within the EGFR kinase domain. The results suggested that several designed compounds exhibited high docking scores, comparable to or better than the standard EGFR inhibitor erlotinib, indicating strong binding affinities and potential inhibitory activity. ijpsjournal.com These computational findings highlight the promise of this scaffold in the design of novel and selective EGFR inhibitors for targeted cancer therapy. ijpsjournal.com

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazole core is a recognized pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that derivatives of this heterocyclic system possess significant anti-inflammatory and analgesic properties.

In one study, a series of novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated in vivo for their analgesic and anti-inflammatory activities. thaiscience.info The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. The analgesic activity was determined using the tail-flick method. ijpsdronline.com Among the tested compounds, one derivative, 5-(2-mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, demonstrated a superior anti-inflammatory and analgesic profile. thaiscience.info Notably, this compound also exhibited a low incidence of gastric ulceration, a common side effect associated with conventional NSAIDs. thaiscience.info

Central Nervous System (CNS) Activities

Derivatives of the 1,3,4-thiadiazole scaffold have shown promising activity within the central nervous system, particularly as anticonvulsant and anxiolytic agents.

Anticonvulsant Efficacy

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. The 1,3,4-thiadiazole nucleus is a key structural component in some compounds with potent anticonvulsant activity. sphinxsai.com

The anticonvulsant potential of these derivatives is typically evaluated using preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of a halo-substituted aryl group, such as a bromophenyl ring, at position 6 of a related triazolothiadiazole system was crucial for potent anticonvulsant activity. arjonline.org In a study focused on carboxamide derivatives of 1,3,4-thiadiazole, a bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, showed significant protection against convulsions induced by PTZ. sphinxsai.com This highlights the importance of the bromo-substituent for anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of a Selected 1,3,4-Thiadiazole Derivative

Anxiolytic Effects

Beyond their anticonvulsant properties, certain 1,3,4-thiadiazole derivatives have also been investigated for their potential to alleviate anxiety. A study involving a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives found that some of these compounds possess marked anxiolytic properties. nih.gov The efficacy of the most promising compounds was comparable to that of Diazepam, a well-established anxiolytic drug. One particular derivative demonstrated a promising mixed antidepressant-anxiolytic activity profile, suggesting the potential of this chemical class in developing new treatments for anxiety disorders. nih.gov

Antidepressant Potentials

While direct studies on the antidepressant effects of this compound derivatives are not extensively documented, research on structurally related 1,3,4-thiadiazole compounds has shown promising results, suggesting a potential avenue for the development of novel antidepressant agents.

A study focused on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol revealed significant antidepressant activity. nih.govresearchgate.netplu.mx Two compounds, in particular, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated a marked decrease in immobility time in preclinical models. nih.govresearchgate.netplu.mx Their activity was found to be comparable to the standard antidepressant drug imipramine. nih.govresearchgate.net

Another series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for their antidepressant activities. Among them, the compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine displayed the most potent antidepressant-like effect. nih.gov These findings underscore the potential of heterocyclic compounds containing the thiadiazole moiety in the development of new treatments for depression.

Table 1: Antidepressant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 77.99% | nih.govresearchgate.netplu.mx |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 76.26% | nih.govresearchgate.netplu.mx |

| Imipramine (Standard) | Decreased immobility time by 82% | nih.govresearchgate.net |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | Reduced immobility time by 55.33% | nih.gov |

Enzyme Inhibition Studies

The 1,3,4-thiadiazole scaffold has been identified as a key pharmacophore for the inhibition of various enzymes, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Carbonic Anhydrase (CA).

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Inhibition of 11β-HSD1 is a promising therapeutic strategy for managing metabolic disorders. nih.govresearchgate.netmdpi.com Research has shown that derivatives of thiazolidine with an adamantyl group can act as potent inhibitors of 11β-HSD1. researchgate.netnih.gov While specific studies on this compound derivatives are not available, the known inhibitory activity of other heterocyclic compounds suggests that this class of molecules could be explored for 11β-HSD1 inhibition. For instance, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to inhibit 11β-HSD1, with the most active compound exhibiting an inhibition of 82.82%. mdpi.com

Carbonic Anhydrase

Carbonic anhydrase inhibitors are utilized in the treatment of conditions like glaucoma. asianpubs.org Derivatives of 1,3,4-thiadiazole-5-sulfonamide have been extensively studied as CA inhibitors. nih.govsemanticscholar.org For example, a series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including acetazolamide, have demonstrated significant inhibitory activity against carbonic anhydrase II. nih.gov Furthermore, novel 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized and shown to be potent carbonic anhydrase inhibitors, with some compounds exhibiting greater potency than the standard drug acetazolamide. rsc.org Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide have also been shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA-I and hCA-II. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7i (1,3,4-thiadiazole-thiazolidinone derivative) | Carbonic Anhydrase | 0.402 ± 0.017 | rsc.org |

| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 ± 0.046 | rsc.org |

| Various 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA-I | 3.25 - 4.75 | nih.gov |

| Various 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA-II | 0.055 - 2.6 | nih.gov |

Other Therapeutic Investigations

The 1,3,4-thiadiazole nucleus is a feature in several compounds investigated for their antidiabetic potential. A study focused on the design and synthesis of thiadiazole derivatives as antidiabetic agents found that one compound, in particular, showed potent activity in an alloxan-induced diabetes rat model. Additionally, novel 1,3,4-thiadiazole derivatives bearing a Schiff base have been designed and shown to have excellent inhibitory activity against the α-glucosidase enzyme, with some analogues demonstrating significantly lower IC50 values than the standard drug acarbose. nih.gov Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also reported significant inhibitory activity against α-glucosidase. mdpi.com

Table 3: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Analogue | IC50 (µM) | Reference |

|---|---|---|

| Analogue 4 | 2.20 ± 0.10 | nih.gov |

| Analogue 8 | 1.10 ± 0.10 | nih.gov |

| Analogue 9 | 1.30 ± 0.10 | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 | nih.gov |

Several studies have highlighted the antioxidant potential of 1,3,4-thiadiazole derivatives. A series of phenyl-1,3,4-thiadiazol-2-amine derivatives coupled with coumarin showed high antioxidant efficiency in in vitro assays against 1,1-diphenyl-2-picrylhydrazyl (DPPH). anjs.edu.iq Another study synthesized a novel series of 5-substituted-1,3,4-thiadiazole-2-thiols and found that three of the compounds exhibited very high antioxidant activities. researchgate.net Furthermore, 1,3,4-thiadiazole derivatives of thiazolidinone have also been investigated, with some compounds showing promising antioxidant activity in the DPPH radical scavenging assay. researchgate.net Research on 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives also revealed antioxidant potential, with one analogue being the most potent. nih.gov

Table 4: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Assay | Notable Compound/Result | Reference |

|---|---|---|---|

| Phenyl-1,3,4-thiadiazol-2-amine derivatives with coumarin | DPPH | Compound 9 showed 92% inhibition | anjs.edu.iq |

| 5-substituted-1,3,4-thiadiazole-2-thiols | - | Compounds 3b, 3d, and 3h showed very high activity | researchgate.net |

| 1,3,4-thiadiazole derivatives of thiazolidinone | DPPH | TZD 5 (IC50 = 27.50 µM), TZD 3 (IC50 = 28.00 µM) | researchgate.net |

| 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives | DPPH | Analogue D-16 (IC50 = 22.3 µM) | nih.gov |

Research into the antiplatelet effects of thiadiazole derivatives has yielded promising results. A novel series of thiadiazole compounds were synthesized, and their antiplatelet activity was evaluated. nih.gov Among the synthesized compounds, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (3c) was included in the study, highlighting the direct relevance of this structural class to antiplatelet research. nih.gov The study provides a basis for further investigation into the specific antiplatelet mechanisms of these compounds.

Structure Activity Relationship Sar Analysis of 5 4 Bromophenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Influence of Bromine Substitution on Biological Activity

The presence and position of a bromine atom on the phenyl ring of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives significantly impact their biological profiles. Generally, halogen substitutions, including bromine, are explored to modulate the electronic and lipophilic properties of a molecule, which in turn can influence its interaction with biological targets.

In many series of 1,3,4-thiadiazole (B1197879) derivatives, the introduction of a halogen atom, such as chlorine or fluorine, on the benzyl (B1604629) or phenyl group has been shown to improve anticancer potency. For instance, in one study, a 4-fluoro-substituted compound exhibited the highest potency against the SKOV-3 cancer cell line. mdpi.com While this specific study highlighted fluorine, it is a common strategy in medicinal chemistry to explore different halogens at various positions to optimize activity.

Research on other heterocyclic compounds has shown that bromo-substituted derivatives are often the most lipophilic in a homologous series. nih.gov This increased lipophilicity can enhance the ability of a compound to cross biological membranes, a crucial factor for reaching intracellular targets. For example, in a series of thiazolyl-azoles, the bromo-substituted compounds displayed the highest lipophilicity. nih.gov

Role of the Thiadiazole Ring System in Pharmacological Responses

The 1,3,4-thiadiazole ring is a key pharmacophoric feature responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net Its pharmacological importance is attributed to several factors:

Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.govmdpi.com This structural similarity allows thiadiazole derivatives to potentially interfere with processes related to DNA replication. mdpi.comnih.gov

Mesoionic Character: The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govnih.gov This property contributes to good oral absorption and bioavailability. mdpi.com

Structural Stability: The high aromaticity of the thiadiazole ring imparts significant in vivo stability, often accompanied by minimal toxicity. nih.gov

Hydrogen Bonding and Electron Donation: The thiadiazole moiety can act as a hydrogen-binding domain and a two-electron donor system, which are crucial for molecular interactions with biological receptors. nih.gov

The replacement of the 1,3,4-thiadiazole ring with its isostere, 1,3,4-oxadiazole, has been shown to lead to a significant decrease in pharmacological activity in some cases, highlighting the critical role of the sulfur-containing heterocycle. mdpi.com

Impact of Amino Group Modifications and N-Substitution

The 2-amino group on the 1,3,4-thiadiazole ring is a common site for chemical modification to generate new derivatives with altered biological activities. The reactivity of this amino group makes it an excellent handle for derivatization. nih.gov

In some instances, a free amino group is essential for maximum activity. For example, in a series of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazoles, the compound with the unsubstituted amine showed the highest antibacterial activity. nih.gov Substitution on this amino group led to a decrease in activity, with the order of potency being methyl > ethyl > phenyl. nih.gov

However, in other cases, N-substitution can enhance or modulate the biological response. For example, N-acylation of the 2-amino group has been a strategy to produce compounds with a variety of pharmacological effects. The nature of the substituent on the amino group can significantly influence the compound's potency and selectivity. For instance, in a series of anticonvulsant 1,3,4-thiadiazoles, alkylation of the side-chain nitrogen atom maintained potency, whereas aryl substitution led to a decrease in activity. nih.gov

The introduction of different substituents on the amino group can also influence the compound's interaction with specific biological targets. For example, in a series of Abl protein kinase inhibitors, a nitrothiazole moiety attached via an acetamide (B32628) linker to the 2-amino group of a 1,3,4-thiadiazole scaffold played a key role in binding to the target enzyme. nih.gov

Correlation between Lipophilicity and Biological Efficacy

Lipophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its ability to interact with biological targets. nih.govresearchgate.net For 1,3,4-thiadiazole derivatives, a clear correlation between lipophilicity and biological efficacy has often been observed.

Generally, an increase in lipophilicity can lead to enhanced biological activity, as it often improves the compound's ability to cross cell membranes. The sulfur atom in the thiadiazole ring itself contributes to increased liposolubility. nih.govnih.gov The introduction of lipophilic groups, such as a bromophenyl substituent, further enhances this property. researchgate.net In some studies, the antimicrobial activity of 1,3,4-thiadiazole derivatives has been directly correlated with their lipophilicity. nih.gov

However, the relationship is not always linear, and an optimal level of lipophilicity is often required for maximum efficacy. Very high lipophilicity can sometimes lead to poor solubility, increased metabolic breakdown, or non-specific binding. In a study of thiazole (B1198619) compounds with anti-inflammatory and antioxidant activity, the most effective compounds were associated with medium values of lipophilicity parameters. nih.gov

| Derivative Series | Observation on Lipophilicity and Activity | Reference |

| Thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazole and Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | Increased isopropanol (B130326) concentration in the mobile phase led to a significant decrease in the RM values for the more lipophilic compounds (substituted with 4-bromophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl), indicating that more lipophilic derivatives are more sensitive to changes in the mobile phase composition. | researchgate.net |

| Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles | Bromo-substituted derivatives were found to be the most lipophilic compounds in the series. The most effective anti-inflammatory and antioxidant compounds were correlated with medium values of lipophilicity. | nih.gov |

| 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives | Antimicrobial activity was found to be correlated with the lipophilicity of the compounds, as indicated by calculated ClogP values. | nih.gov |

Identification of Key Pharmacophoric Features for Potent Activity

Based on various structure-activity relationship studies of 5-substituted-1,3,4-thiadiazol-2-amine derivatives, several key pharmacophoric features for potent biological activity can be identified:

The 5-Aryl Substituent: The presence of an aromatic ring at the 5-position is generally crucial for enhancing biological effects, particularly anticancer activity. nih.gov The nature and substitution pattern on this aryl ring significantly modulate potency.

Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine, fluorine) or a trifluoromethyl group, at the para-position of the phenyl ring often enhances biological activity. mdpi.comnih.gov This suggests that electronic and lipophilic properties at this position are important for target interaction.

The 2-Amino Group and its Substituents: The 2-amino group serves as a critical point for hydrogen bonding interactions and as a handle for further derivatization. nih.gov While a free amino group can be optimal in some cases, appropriate N-substitution with specific moieties can lead to highly potent and selective compounds by enabling interactions with additional pockets or residues in the target protein. nih.gov

Advanced Therapeutic Applications and Future Research Trajectories

Lead Compound Optimization and Development Strategies

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has emerged as a valuable scaffold in medicinal chemistry. Its structural features, particularly the 1,3,4-thiadiazole (B1197879) ring, are recognized for their diverse biological activities. The optimization of this lead compound often involves modifications at the C2-amine and the C5-phenyl ring to enhance its therapeutic efficacy.

One key strategy involves the synthesis of Schiff bases by reacting the amine group with various substituted aldehydes. This approach has led to the development of derivatives with significant anticonvulsant and antimicrobial properties. For instance, a series of N-arylidene-5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives demonstrated notable activity, with some compounds showing superior anticonvulsant effects compared to standard drugs like phenytoin.

Another development strategy focuses on the synthesis of mannich bases. The reaction of the parent compound with formaldehyde (B43269) and secondary amines yields N-substituted aminomethyl derivatives. These modifications aim to improve solubility and pharmacokinetic properties, potentially leading to enhanced bioavailability and therapeutic outcomes.

Exploration of Novel Biological Targets

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that can interact with a wide range of biological targets. Research has shown that this compound and its derivatives exhibit inhibitory activity against several enzymes and receptors.

A primary area of investigation has been its role as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains. The proposed mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways.

Furthermore, derivatives of this compound have been explored for their anticancer potential. The 1,3,4-thiadiazole ring is a key component in several established anticancer drugs, and it is believed that compounds like this compound may exert their cytotoxic effects through mechanisms such as the inhibition of carbonic anhydrase or other enzymes critical for tumor growth.

Rational Design of Derivatives with Enhanced Selectivity and Potency

The rational design of new derivatives of this compound is guided by structure-activity relationship (SAR) studies. These studies aim to identify the specific structural features that contribute to the compound's biological activity and to modify them to improve potency and selectivity.

For example, the introduction of different substituents on the phenyl ring at the C5 position can significantly influence the compound's activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to target proteins.

Computational methods, such as molecular docking, are also employed to predict the binding modes of these derivatives with their biological targets. This allows for the rational design of new compounds with improved interactions and, consequently, enhanced potency.

Potential for Combination Therapies

The use of this compound and its derivatives in combination with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. In the context of antimicrobial therapy, combining these compounds with conventional antibiotics could result in synergistic effects, allowing for lower doses of each agent and reducing the risk of toxicity.

Similarly, in cancer treatment, combining these novel agents with established chemotherapeutic drugs could lead to improved outcomes. The thiadiazole derivatives may act on different cellular pathways than traditional anticancer drugs, leading to a multi-pronged attack on cancer cells.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

The preclinical development of any new drug candidate requires a thorough evaluation of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For this compound derivatives, this involves assessing their absorption, distribution, metabolism, and excretion (ADME) profiles.

The lipophilicity of these compounds, often influenced by the substituents on the phenyl ring, plays a crucial role in their absorption and distribution. Modifications to the core structure, such as the introduction of polar groups, can be made to optimize these properties.

Understanding the metabolic fate of these compounds is also critical. The thiadiazole ring is generally stable, but the substituents can be subject to metabolic transformations. Identifying the major metabolites and their potential activity or toxicity is a key part of the preclinical safety assessment.

Opportunities for Addressing Drug Resistance and Emerging Diseases

The emergence of drug-resistant pathogens and new diseases represents a significant challenge to global health. The novel mechanisms of action exhibited by some 1,3,4-thiadiazole derivatives make them attractive candidates for addressing these challenges.

By targeting different enzymes or cellular pathways than existing drugs, these compounds may be effective against resistant strains of bacteria and fungi. Their broad spectrum of activity also suggests potential applications against a range of pathogens.

Furthermore, the versatility of the 1,3,4-thiadiazole scaffold allows for the rapid synthesis of diverse libraries of compounds. This facilitates the screening for activity against new and emerging disease targets, making it a valuable platform in the ongoing search for new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or hydrazine derivatives with halogenated reagents. For example, a general method for 1,3,4-thiadiazoles involves refluxing a carboxylic acid (e.g., 4-phenylbutyric acid) with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment and recrystallization . For this compound, bromination of the phenyl group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization strategies include:

-

Factorial Design : Systematically varying parameters like temperature, reactant stoichiometry, and catalyst concentration to maximize yield .

-

Reaction Path Search : Computational methods (e.g., quantum chemical calculations) to identify energy-efficient pathways .

- Data Table : Synthesis Parameters for Thiadiazole Derivatives

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For the closely related 5-(2-Bromophenyl) isomer, crystallographic analysis revealed a planar thiadiazole ring with a dihedral angle of 4.7° between the thiadiazole and bromophenyl groups, stabilized by N–H···N hydrogen bonds . Key steps include:

Q. What biological activities are associated with this compound?

- Methodological Answer : Thiadiazoles are known for broad bioactivity. For this compound:

- Hypothesized Mechanisms : Interaction with enzyme active sites (e.g., tyrosine kinases) or receptor binding pockets due to the electron-withdrawing bromophenyl group .

- Assay Design :

- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR) with ATP-competitive protocols.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or compound purity. Strategies include:

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in low-serum conditions).

- Quality Control : HPLC purity verification (>95%) and strict adherence to standardized protocols (e.g., CLSI guidelines) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .

Q. What computational approaches predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or β-tubulin) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How can synthesis scalability be optimized without compromising purity?

- Methodological Answer :

- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography for high-purity isolation .

- In-Line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。